Ethyl 6-fluorohexanoate
Description
Contextualization within Fluorinated Organic Chemistry
Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine (C-F) bond, has become a significant area of modern chemical science. tcichemicals.com Fluorinated organic compounds are rare in nature but have found widespread use in pharmaceuticals, agrochemicals, and materials science due to the unique properties imparted by the fluorine atom. tcichemicals.commosuljournals.com Ethyl 6-fluorohexanoate is a straightforward example of an aliphatic fluorinated ester, a molecule where a fluorine atom is attached to a carbon chain.
The introduction of fluorine into an organic molecule can dramatically alter its properties. tcichemicals.com Fluorine is the most electronegative element, which leads to a highly polarized and strong C-F bond. tandfonline.comnih.gov This bond strength often enhances the thermal and metabolic stability of the compound. tandfonline.comnih.gov Despite its high electronegativity, the fluorine atom has a van der Waals radius similar to that of a hydrogen atom, meaning it can often replace hydrogen without significantly increasing the molecule's size. tandfonline.commdpi.com This allows for subtle yet powerful modifications in molecular design.
Strategic Importance of Fluorine Introduction in Molecular Design
The deliberate incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to enhance a compound's properties. tandfonline.comacs.org This strategic placement can influence a molecule's physical, chemical, and biological characteristics in several advantageous ways.
Metabolic Stability: A primary reason for introducing fluorine is to block metabolically vulnerable sites within a molecule. nih.govbenthamscience.com The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage and oxidation, which can prolong the compound's active life in a biological system. tandfonline.comnih.gov
Binding Affinity: Fluorine substitution can enhance the binding affinity of a ligand to its target protein. tandfonline.combohrium.com This can occur through various mechanisms, including favorable electrostatic interactions and conformational changes induced by the fluorine atom that lock the molecule into a more bioactive shape. bohrium.com
Lipophilicity and Bioavailability: Fluorination generally increases a molecule's lipophilicity, or its ability to dissolve in fats and lipids. tandfonline.comnih.gov This property can improve a drug's absorption and its ability to permeate cell membranes, thereby increasing its bioavailability. nih.govresearchgate.net
Modulation of pKa: The high electronegativity of fluorine can significantly influence the acidity or basicity (pKa) of nearby functional groups. nih.govmdpi.com Lowering the pKa of basic groups, for instance, can alter a molecule's ionization state, which in turn affects its solubility, membrane permeability, and binding interactions. mdpi.combohrium.com
Table 1: Effects of Fluorine Introduction in Molecular Design
| Property Modified | Effect of Fluorination | Strategic Advantage |
|---|---|---|
| Metabolic Stability | Blocks metabolism at the site of fluorination due to the high strength of the C-F bond. tandfonline.comnih.gov | Increases the half-life and duration of action of a drug. nih.gov |
| Binding Affinity | Can enhance interactions with target proteins through electrostatic forces and conformational control. tandfonline.combohrium.com | Improves potency and selectivity of a therapeutic agent. ontosight.ai |
| Lipophilicity | Typically increases the molecule's ability to dissolve in lipids. nih.govresearchgate.net | Enhances absorption and membrane permeability, improving bioavailability. benthamscience.comresearchgate.net |
| pKa | Lowers the pKa of nearby basic functional groups due to fluorine's strong electron-withdrawing nature. mdpi.com | Optimizes a molecule's ionization state for better pharmacokinetic properties. bohrium.com |
Emerging Research Trajectories for Fluorinated Esters
The unique properties of fluorinated compounds are driving research in several innovative directions. While this compound itself is a relatively simple building block, it represents a class of fluorinated esters with significant potential in emerging applications.
One major trend is the development of new fluorinated materials. numberanalytics.com Fluoropolymers, for example, are known for their high-performance characteristics, and building blocks like fluorinated esters could be used in their synthesis for applications in specialized coatings and membranes. ontosight.ainumberanalytics.com
In the life sciences, the focus extends beyond pharmaceuticals to agrochemicals. numberanalytics.comacs.org Research is exploring how fluorinated compounds can lead to more potent and selective pesticides and herbicides, potentially with improved environmental profiles. nih.govnumberanalytics.com The development of more sustainable and environmentally friendly methods for synthesizing these fluorinated compounds is also a growing area of interest. numberanalytics.com
Furthermore, the use of fluorine isotopes, particularly ¹⁸F, is a key area of medical research. tandfonline.com The isotope ¹⁸F is a positron emitter used in Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic technique. mosuljournals.comtandfonline.com Synthesizing molecules like fluorinated esters with ¹⁸F allows researchers to track the distribution and metabolic fate of these compounds in living organisms, aiding in drug discovery and diagnostics. tandfonline.comacs.org
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 589-79-7 | bldpharm.comchemsrc.comepa.gov |
| Molecular Formula | C₈H₁₅FO₂ | solubilityofthings.combldpharm.com |
| Molecular Weight | 162.20 g/mol | solubilityofthings.com |
| Appearance | Colorless liquid | solubilityofthings.com |
| Solubility | Limited solubility in water; soluble in nonpolar organic solvents like hexane (B92381) and ether. | solubilityofthings.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-fluorohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWCSVYFRYFFPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207639 | |
| Record name | Ethyl 6-fluorohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
589-79-7 | |
| Record name | Ethyl 6-fluorohexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 6-fluorohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 6 Fluorohexanoate
Chemo- and Regioselective Esterification Approaches
The direct esterification of 6-fluorohexanoic acid with ethanol (B145695) represents a fundamental approach to the synthesis of ethyl 6-fluorohexanoate. The chemo- and regioselectivity of this reaction are paramount, particularly when other reactive functional groups are present in the substrate.
One common method involves the acid-catalyzed esterification, often referred to as the Fischer-Speier esterification. In this process, a catalytic amount of a strong acid, such as sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.
A related approach involves the transesterification of a lactone precursor, such as ε-caprolactone. ed.govresearchgate.net This method first requires the synthesis of ethyl 6-hydroxyhexanoate (B1236181) through an acid-catalyzed reaction of the lactone with ethanol. ed.govresearchgate.net The resulting hydroxy ester can then be subjected to a fluorination reaction at the hydroxyl group to yield the desired product.
| Method | Precursor | Reagents | Key Features |
| Fischer-Speier Esterification | 6-Fluorohexanoic Acid | Ethanol, Sulfuric Acid (catalyst) | Direct, equilibrium-driven reaction. |
| Transesterification | ε-Caprolactone | Ethanol, Acid Catalyst | Involves ring-opening of the lactone. ed.govresearchgate.net |
Nucleophilic Fluorination Strategies
Nucleophilic fluorination is a widely employed strategy for the introduction of fluorine into organic molecules. This approach typically involves the displacement of a leaving group by a fluoride (B91410) ion.
A common route to this compound involves the nucleophilic substitution of a halogen atom in a precursor ester. Ethyl 6-bromohexanoate (B1238239) is a suitable starting material for this transformation. The reaction is typically carried out using a fluoride salt, such as potassium fluoride (KF), in a polar aprotic solvent to enhance the nucleophilicity of the fluoride ion. nih.gov The use of crown ethers, such as 18-crown-6, can further increase the solubility and reactivity of the fluoride salt. nih.gov
The efficiency of this SN2 reaction is dependent on several factors, including the nature of the leaving group (Br > Cl), the choice of solvent, and the reaction temperature.
| Precursor | Fluorinating Agent | Catalyst/Additive | Reaction Type |
| Ethyl 6-bromohexanoate | Potassium Fluoride (KF) | 18-Crown-6 | Nucleophilic Substitution (SN2) nih.gov |
The synthesis of chiral fluorinated compounds is of significant interest, particularly in the pharmaceutical and agrochemical industries. Enantioselective fluorination techniques aim to introduce a fluorine atom into a molecule in a stereocontrolled manner, leading to the formation of a specific enantiomer.
One prominent strategy involves the asymmetric fluorination of β-keto esters. acs.orgnih.govnih.govmdpi.com These compounds can be fluorinated at the α-position using an electrophilic fluorine source in the presence of a chiral catalyst. Subsequent reduction of the ketone and elimination can provide access to chiral α-fluoro esters. A variety of chiral catalysts have been developed for this purpose, including transition metal complexes and organocatalysts. acs.orgnih.govacs.org Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has also been shown to be effective for the enantioselective fluorination of β-keto esters. acs.orgrsc.org
| Substrate Type | Fluorinating Agent | Catalyst Type | Key Outcome |
| β-Keto Esters | N-Fluorobenzenesulfonimide (NFSI) | Chiral Phase-Transfer Catalysts | Enantiomerically enriched α-fluoro β-keto esters acs.orgrsc.org |
| β-Keto Esters | Selectfluor® | Chiral Metal Complexes (e.g., Ti, Ni, Cu) | Asymmetric C-F bond formation acs.orgrsc.org |
Electrophilic Fluorination Routes
Electrophilic fluorination involves the reaction of an electron-rich substrate with a reagent that serves as a source of "electrophilic fluorine." This approach is particularly useful for the fluorination of enolates, silyl (B83357) enol ethers, and other electron-rich species.
The synthesis of this compound via an electrophilic route can be envisioned through the fluorination of a suitable enolate or silyl enol ether precursor. For instance, the silyl enol ether derived from a 6-oxoheptanoate (B11819090) ester could be treated with an electrophilic fluorinating agent like Selectfluor® or N-fluorobenzenesulfonimide (NFSI). researchgate.netnih.govcore.ac.uk This would generate an α-fluoro-β-keto ester, which could then be converted to the desired product through further chemical transformations. The regioselectivity of the fluorination of silyl dienol ethers has been shown to be highly dependent on the substrate and reaction conditions. nih.gov
| Substrate | Fluorinating Agent | Key Intermediate |
| Silyl Enol Ether of a 6-oxoheptanoate ester | Selectfluor® | α-Fluoro-β-keto ester core.ac.uk |
| Enolate of a β-keto ester | N-Fluorobenzenesulfonimide (NFSI) | α-Fluoro-β-keto ester acs.orgmdpi.com |
Oxidative and Reductive Fluorination Pathways
Oxidative and reductive fluorination methods represent alternative strategies for C-F bond formation. Oxidative fluorination typically involves the reaction of a substrate with a high-valent metal fluoride or an electrochemical process where a C-H bond is converted to a C-F bond. While less common for the direct synthesis of aliphatic esters, the principles of oxidative C-F bond formation are an active area of research. acs.org
Conversely, reductive fluorination pathways are also being explored. These methods often involve the reaction of a carbonyl compound or an unsaturated system with a fluoride source and a reducing agent. For instance, the reductive defluorination of per- and polyfluoroalkyl substances (PFASs) is a topic of significant environmental interest, and the underlying chemical principles could potentially be adapted for synthetic applications. nih.govenviro.wikirsc.org Photocatalytic methods are also emerging for reductive defluorination. enviro.wikirsc.org
Novel Catalytic Systems in Fluorination
Recent advances in catalysis have provided a host of new tools for fluorination reactions. mdpi.comnih.gov These novel catalytic systems offer improved efficiency, selectivity, and substrate scope compared to traditional methods.
Transition metal catalysis has been extensively studied for C-F bond formation. nih.govnih.govbeilstein-journals.org Palladium, copper, and silver catalysts have all been shown to mediate fluorination reactions, although challenges such as C-F reductive elimination from palladium complexes remain an active area of investigation. nih.govbeilstein-journals.org
Photoredox catalysis has emerged as a powerful strategy for the synthesis of fluorinated compounds. mdpi.comnih.govresearchgate.net Visible-light-promoted reactions allow for the generation of radical intermediates under mild conditions, which can then participate in C-F bond-forming reactions. mdpi.comnih.gov This approach has been successfully applied to the decarboxylative fluorination of aliphatic carboxylic acids, offering a potential route to fluorinated alkanes from readily available starting materials. nih.gov
Organocatalysis has also made significant contributions to the field of fluorination. mdpi.com Chiral amine and thiourea (B124793) derivatives have been employed as catalysts for the enantioselective fluorination of carbonyl compounds. researchgate.net These metal-free systems offer a more sustainable alternative to transition metal catalysis.
| Catalytic System | Key Features | Applicable Reactions |
| Transition Metal Catalysis (Pd, Cu, Ag) | Mediates C-F bond formation, can be challenging. nih.govbeilstein-journals.org | Nucleophilic and electrophilic fluorination. nih.govbeilstein-journals.org |
| Photoredox Catalysis | Uses visible light, mild reaction conditions. mdpi.comnih.gov | Decarboxylative fluorination, C-H fluorination. nih.govresearchgate.net |
| Organocatalysis | Metal-free, often uses chiral catalysts. mdpi.com | Enantioselective fluorination of carbonyls. researchgate.net |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is a critical endeavor aimed at minimizing the environmental impact of its production. Traditional fluorination methods often rely on harsh reagents and generate significant waste, prompting the exploration of more sustainable alternatives. The core principles of green chemistry, such as waste prevention, atom economy, catalysis, and the use of safer solvents and renewable feedstocks, provide a framework for developing cleaner synthetic routes to this valuable compound.
A key focus in the green synthesis of this compound is the development of catalytic methods that avoid stoichiometric reagents. Catalysis is a cornerstone of green chemistry, offering pathways with higher efficiency and lower waste generation. the-innovation.org For instance, the replacement of hazardous fluorinating agents with safer, more benign alternatives is a primary consideration. Furthermore, the use of biocatalysis, employing enzymes to carry out specific transformations under mild conditions, represents a significant advancement in the sustainable synthesis of fluorinated molecules. nih.govresearchgate.net
Another important aspect is the implementation of solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids. dntb.gov.ua This reduces the environmental burden associated with volatile organic compounds (VOCs). Additionally, process intensification through technologies such as flow chemistry can lead to improved energy efficiency, better process control, and reduced reaction times, further contributing to a more sustainable manufacturing process. nih.govrsc.org
Atom Economy in Synthesis
Atom economy, a concept developed by Barry Trost, is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. dovepress.comprinceton.edu It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, multiplied by 100%. An ideal reaction would have an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product. researchgate.netnih.gov
In the context of this compound synthesis, maximizing atom economy involves choosing reaction pathways that minimize the formation of byproducts. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric waste.
For example, a hypothetical direct fluorination of a precursor that incorporates the fluorine atom without the loss of other atoms would be highly atom-economical. However, many traditional fluorination reactions have poor atom economy. For instance, the use of diethylaminosulfur trifluoride (DAST) for deoxyfluorination of an alcohol precursor generates stoichiometric amounts of diethylaminosulfur oxide and hydrogen fluoride as byproducts, significantly lowering the atom economy.
Table 1: Comparison of Atom Economy for Different Hypothetical Fluorination Routes to this compound
| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy (%) |
| Nucleophilic Substitution (from Ethyl 6-hydroxyhexanoate) | Ethyl 6-hydroxyhexanoate, DAST | This compound | Diethylaminosulfur oxide, HF | ~45% |
| Halogen Exchange (from Ethyl 6-bromohexanoate) | Ethyl 6-bromohexanoate, KF | This compound | KBr | ~70% |
| Direct C-H Fluorination (hypothetical) | Ethyl hexanoate (B1226103), F₂ | This compound | HF | ~90% |
Note: The values in this table are illustrative and depend on the specific reagents and stoichiometry used.
Improving the atom economy in the synthesis of this compound requires the development of novel catalytic systems that enable more efficient bond formations.
Use of Safer Solvents and Reagents
In the synthesis of this compound, this principle can be applied by:
Replacing Hazardous Solvents: Traditional organic syntheses often employ chlorinated solvents like dichloromethane (B109758) or chloroform, which are toxic and environmentally persistent. Greener alternatives include water, supercritical CO₂, ionic liquids, or bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). the-innovation.org For enzymatic reactions, aqueous media are often the solvent of choice.
Employing Safer Fluorinating Agents: Many conventional fluorinating agents, such as elemental fluorine (F₂) or sulfur tetrafluoride (SF₄), are highly toxic and difficult to handle. The development and use of safer alternatives are a key area of research. Reagents like Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are solid, crystalline materials that are easier and safer to handle than gaseous reagents. mdpi.comorganic-chemistry.org
Biocatalytic Approaches: The use of enzymes, such as fluorinases or lipases, can enable reactions to be carried out in aqueous buffer solutions under mild temperatures and pressures, completely avoiding the need for organic solvents. nih.govresearchgate.net Lipase-catalyzed esterification to form the ethyl ester moiety, for instance, can be performed in solvent-free systems. researchgate.net
Table 2: Comparison of Traditional vs. Green Solvents and Reagents for this compound Synthesis
| Step | Traditional Approach | Green Alternative | Rationale for Green Alternative |
| Esterification | Sulfuric acid catalyst in toluene | Immobilized lipase (B570770) in a solvent-free system | Avoids corrosive acid and volatile organic solvent; enzyme is recyclable. |
| Fluorination | DAST in dichloromethane | Deoxyfluorination with a solid reagent (e.g., AlkylFluor) in 2-MeTHF | Avoids hazardous chlorinated solvent and corrosive byproducts. |
| Fluorination | Elemental fluorine (F₂) | Enzymatic fluorination using a fluorinase | Mild reaction conditions (aqueous buffer, room temperature), high selectivity. |
Catalytic vs. Stoichiometric Approaches
A central tenet of green chemistry is the preference for catalytic reactions over stoichiometric ones. the-innovation.org Catalysts increase the rate of a reaction without being consumed in the process, allowing for small amounts to facilitate the conversion of large quantities of reactants. This minimizes waste, as the catalyst is regenerated in each cycle.
In the synthesis of this compound, this can be achieved through:
Transition Metal Catalysis: The development of transition metal catalysts for C-H fluorination is an active area of research. A catalytic process that could directly fluorinate the 6-position of ethyl hexanoate would be a significant green advancement, offering high atom economy.
Organocatalysis: Small organic molecules can also act as catalysts for fluorination reactions. For example, organocatalysts have been developed for the enantioselective fluorination of carbonyl compounds. mdpi.com
Biocatalysis: Enzymes are highly efficient and selective catalysts. A potential green route to this compound could involve the enzymatic hydroxylation of ethyl hexanoate at the 6-position, followed by an enzymatic deoxyfluorination. acs.orgnih.gov While challenging, the discovery and engineering of enzymes for C-F bond formation is a promising frontier. nih.govdntb.gov.ua
Table 3: Research Findings on Catalytic Fluorination Applicable to this compound Synthesis
| Catalytic System | Precursor Type | Key Advantages | Potential Challenges for this compound |
| Palladium-catalyzed C-H fluorination | Aliphatic chains | Direct functionalization, high atom economy. | Selectivity for the terminal position can be difficult to achieve. |
| Iron-dependent hydroxylase followed by fluorinase | Ethyl hexanoate | Mild, aqueous conditions; high selectivity. | Requires a multi-enzyme system; enzyme stability and activity may be limiting. |
| Phase-transfer catalysis for nucleophilic fluorination | Ethyl 6-bromohexanoate | Use of inexpensive fluoride salts (e.g., KF); milder conditions than anhydrous methods. | Requires a precursor with a leaving group. |
Renewable Feedstocks and Energy Efficiency
The principles of green chemistry also extend to the sourcing of raw materials and the energy consumed during the manufacturing process.
Renewable Feedstocks: Ideally, the starting materials for the synthesis of this compound should be derived from renewable resources rather than petrochemicals. rsc.org For example, the hexanoate backbone could potentially be derived from bio-based sources such as fatty acids from plant oils or microbial fermentation products. Ethanol, for the ester functionality, is readily available from the fermentation of biomass.
Energy Efficiency: Synthetic processes should be designed to minimize energy consumption. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. the-innovation.org Biocatalytic reactions are particularly advantageous in this regard, as they typically proceed under mild conditions. researchgate.net Process intensification techniques, such as continuous flow synthesis, can also improve energy efficiency by providing better heat transfer and reducing reaction volumes and times. nih.gov
By integrating these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable and environmentally responsible process.
Chemical Reactivity and Transformation of Ethyl 6 Fluorohexanoate
Reactions at the Ester Moiety
The ester group is the most reactive part of the molecule under common laboratory conditions. Ethyl 6-fluorohexanoate is expected to undergo typical nucleophilic acyl substitution reactions characteristic of aliphatic esters. These transformations involve the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of the ethoxide leaving group.
Key reactions at the ester moiety include:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its constituent carboxylic acid (6-fluorohexanoic acid) and ethanol (B145695). Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that proceeds to completion, as the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com Acid-catalyzed hydrolysis is a reversible equilibrium-driven process. chemistrysteps.comwikipedia.org
Transesterification: This reaction involves the exchange of the ethyl group of the ester with the alkyl group of a different alcohol. wikipedia.org The reaction is typically catalyzed by either an acid or a base. byjus.com Driving the reaction to completion often involves using a large excess of the new alcohol or removing the ethanol by-product as it forms. wikipedia.org
Amidation: Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of the corresponding 6-fluorohexanamide. This reaction typically requires heating and may be facilitated by catalysts.
Reduction: The ester can be reduced to the corresponding primary alcohol, 6-fluorohexan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to achieve this transformation, which will reduce the carbonyl group to a methylene (B1212753) group.
| Reaction Type | Reagents | Product | Conditions |
|---|---|---|---|
| Base-Catalyzed Hydrolysis (Saponification) | Aqueous Base (e.g., NaOH, KOH) | Sodium 6-fluorohexanoate + Ethanol | Typically heated |
| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., H₂SO₄, HCl), Excess H₂O | 6-Fluorohexanoic acid + Ethanol | Reversible, requires heat |
| Transesterification | Alcohol (R'OH), Acid or Base Catalyst | Alkyl 6-fluorohexanoate + Ethanol | Equilibrium, often requires removal of ethanol |
| Amidation | Ammonia or Amine (R'NH₂) | 6-Fluorohexanamide | Heating may be required |
| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | 6-Fluorohexan-1-ol | Anhydrous ether solvent |
Reactions Involving the Hexanoate (B1226103) Alkyl Chain
The reactivity of the hexanoate alkyl chain is dominated by the presence of the fluorine atom at the C-6 position. The carbon-fluorine bond is the strongest single bond in organic chemistry, making primary alkyl fluorides generally resistant to nucleophilic substitution. msu.edu
Unlike other alkyl halides (chlorides, bromides, and iodides), the fluoride (B91410) ion is a very poor leaving group. acs.org Consequently, direct bimolecular nucleophilic substitution (SN2) reactions at the C-6 position of this compound are challenging and require harsh conditions or specific activation methods. acs.orgviu.ca
Potential transformations include:
Nucleophilic Substitution: Displacement of the fluoride ion by a nucleophile is difficult but can be facilitated. The use of strong Lewis acids can help to activate the C-F bond by coordinating to the fluorine atom, making it a better leaving group. researchgate.netnih.govresearchgate.net Alternatively, specific solvent effects, such as the use of hydrogen-bond-donating solvents, can stabilize the departing fluoride ion in the transition state, enabling substitution. acs.orgresearchgate.net
Elimination Reactions: Elimination reactions (like E2) to form an alkene are generally not favored for primary alkyl halides and are particularly difficult for alkyl fluorides due to the poor leaving group ability of fluoride and the high basicity required. viu.ca
Fluorine-Specific Reactivity and Its Influence on Transformations
The high electronegativity of the fluorine atom influences the reactivity of the entire molecule through a negative inductive effect (-I effect). This electron-withdrawing effect is transmitted through the sigma bonds of the alkyl chain.
Influence on the Ester Moiety: The fluorine atom at the C-6 position exerts a weak electron-withdrawing effect on the ester carbonyl group. This effect, though attenuated by the distance of five methylene groups, slightly increases the partial positive charge (electrophilicity) on the carbonyl carbon. This may render the ester group in this compound slightly more susceptible to nucleophilic attack compared to its non-fluorinated counterpart, ethyl hexanoate. The presence of a long fluorinated chain is known to have an electron-withdrawing effect that can decrease monomer reactivity in polymerizations. researchgate.net
Influence on α-Protons: The inductive effect of the terminal fluorine is too distant to significantly impact the acidity of the protons on the carbon alpha to the carbonyl group (the C-2 position). Therefore, reactions involving the formation of an enolate at this position are not expected to be substantially different from those of standard hexanoate esters.
Role as a Building Block in Complex Molecule Synthesis
This compound serves as a valuable synthetic building block for introducing a 6-fluorohexyl moiety into more complex molecular structures. The incorporation of selectively fluorinated alkyl chains is a common strategy in medicinal chemistry and materials science to fine-tune the physicochemical properties of a molecule.
The 6-fluorohexyl group introduced from this building block can impart several desirable characteristics:
Modulation of Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity, which is a critical parameter for drug absorption, distribution, and membrane permeability.
Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation. Placing a fluorine atom at a position susceptible to cytochrome P450 hydroxylation can increase the metabolic stability and biological half-life of a drug candidate.
Conformational Control: The steric and electronic properties of fluorine can influence molecular conformation.
¹⁹F NMR Probe: The presence of the fluorine atom provides a sensitive handle for nuclear magnetic resonance (NMR) spectroscopy, allowing for non-invasive tracking and conformational studies of the molecule in biological systems.
The use of ω-fluoroalkyl compounds as latent groups for internal alkylation has been demonstrated, where the fluoroalkyl substituent is converted into a different functional group that then participates in cyclization. nih.gov Similarly, ω-[¹⁸F]fluoroalkyl analogs have been synthesized for use as radiotracers in positron emission tomography (PET). nih.gov
| Application Area | Purpose of Incorporation | Example Transformation |
|---|---|---|
| Medicinal Chemistry | Increase metabolic stability, modify lipophilicity, act as a ¹⁹F NMR probe. | Amidation of the ester with a drug scaffold amine, followed by further modifications. |
| Agrochemicals | Enhance biological activity and environmental persistence. | Conversion to 6-fluorohexanoic acid and subsequent coupling to an active pesticide molecule. |
| Materials Science | Introduce fluorinated segments to create polymers with specific surface properties (e.g., hydrophobicity). | Reduction to 6-fluorohexan-1-ol for use as a monomer in polymerization reactions. |
| Radiochemistry | Synthesis of ¹⁸F-labeled tracers for PET imaging. | Synthesis of a tosylate or mesylate precursor for nucleophilic fluorination with [¹⁸F]fluoride. nih.gov |
Mechanistic Investigations of Key Transformations
While specific mechanistic studies on this compound are not widely documented, the mechanisms of its key transformations can be understood from the well-established principles of organic chemistry for analogous reactions.
Mechanism of Base-Catalyzed Hydrolysis (Saponification): This reaction proceeds via a two-step nucleophilic acyl substitution mechanism. masterorganicchemistry.com
Nucleophilic Attack: The hydroxide (B78521) ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen. wikipedia.org
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group, which results in the formation of 6-fluorohexanoic acid. wikipedia.org
Deprotonation: The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This final step forms the 6-fluorohexanoate carboxylate salt and ethanol, driving the reaction to completion. youtube.com
Mechanism of Transesterification (Acid- and Base-Catalyzed):
Base-Catalyzed: The mechanism is analogous to saponification. An alkoxide ion (R'O⁻) from the new alcohol acts as the nucleophile, attacking the ester carbonyl. The subsequent collapse of the tetrahedral intermediate expels the original ethoxide ion. masterorganicchemistry.com
Acid-Catalyzed: This mechanism involves several equilibrium steps. wikipedia.orgmasterorganicchemistry.com
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which activates the carbonyl group and makes it more electrophilic. chemistrysteps.com
Nucleophilic Attack: A molecule of the new alcohol (R'OH) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the original ethoxy group, converting it into a good leaving group (ethanol).
Elimination: The intermediate collapses, expelling a neutral ethanol molecule and forming the protonated new ester.
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and give the final transesterified product.
Spectroscopic and Chromatographic Characterization of Ethyl 6 Fluorohexanoate and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of ethyl 6-fluorohexanoate, providing precise information about the hydrogen, carbon, and fluorine atoms within the molecule.
Analysis of this compound using ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the ester group and the terminal fluorine atom. The coupling between nuclei (J-coupling), particularly involving the ¹⁹F atom, is critical for confirming the structure.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the ethyl ester group and the hexanoate (B1226103) chain. The terminal methylene (B1212753) group attached to the fluorine atom shows a characteristic doublet of triplets due to coupling with both the fluorine atom and the adjacent methylene protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the presence of eight distinct carbon environments. The carbon atom bonded to fluorine (C6) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive feature for identifying the position of fluorination.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum provides a direct method for observing the fluorinated environment. For this compound, a single signal is expected, which appears as a triplet due to coupling with the two protons on the adjacent carbon (C5).
Note: The following data is predicted based on established spectroscopic principles and analysis of structurally similar compounds, such as ethyl 6-bromohexanoate (B1238239) and other fluoroalkanes, as direct experimental data for this compound is not widely available in published literature.
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | CH₃ (ethyl) | ~1.25 | Triplet (t) | J(H,H) ≈ 7.1 |
| ¹H | CH₂ (C4) | ~1.45 | Quintet (quint) | J(H,H) ≈ 7.5 |
| ¹H | CH₂ (C3) | ~1.67 | Quintet (quint) | J(H,H) ≈ 7.5 |
| ¹H | CH₂ (C5) | ~1.75 | Multiplet (m) | - |
| ¹H | CH₂ (C2) | ~2.30 | Triplet (t) | J(H,H) ≈ 7.5 |
| ¹H | OCH₂ (ethyl) | ~4.12 | Quartet (q) | J(H,H) ≈ 7.1 |
| ¹H | CH₂F (C6) | ~4.45 | Doublet of Triplets (dt) | ²J(H,F) ≈ 47.5, ³J(H,H) ≈ 6.0 |
| ¹³C | CH₃ (ethyl) | ~14.2 | - | - |
| ¹³C | C4 | ~24.5 | - | ³J(C,F) ≈ 5.5 |
| ¹³C | C3 | ~25.0 | - | ⁴J(C,F) ≈ 4.0 |
| ¹³C | C5 | ~30.0 | - | ²J(C,F) ≈ 20.0 |
| ¹³C | C2 | ~34.0 | - | - |
| ¹³C | OCH₂ (ethyl) | ~60.5 | - | - |
| ¹³C | C6 (CH₂F) | ~83.5 | - | ¹J(C,F) ≈ 165.0 |
| ¹³C | C1 (C=O) | ~173.5 | - | - |
| ¹⁹F | CH₂F | ~ -218.0 | Triplet (t) | ²J(F,H) ≈ 47.5 |
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in verifying the assignments made in the 1D spectra.
COSY: A ¹H-¹H COSY spectrum would show correlations between protons on adjacent carbons. Key expected correlations include the signal from the OCH₂ protons of the ethyl group with the CH₃ protons, and sequential correlations along the -(CH₂)₄- backbone, ultimately connecting the C2 protons to the C5 protons.
HSQC: An HSQC spectrum correlates protons with their directly attached carbons. This technique would definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, for example, confirming the assignment of the downfield proton signal at ~4.45 ppm to the carbon signal at ~83.5 ppm (C6).
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental formula.
GC-MS analysis of this compound allows for its separation from a mixture and subsequent ionization and fragmentation. The resulting mass spectrum displays a characteristic pattern. The molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (162.20 g/mol ).
The fragmentation pattern is dictated by the ester functional group and the alkyl chain. Common fragmentation pathways for esters include:
Alpha-cleavage: Breakage of bonds adjacent to the carbonyl group.
McLafferty Rearrangement: A characteristic reaction of carbonyl compounds with a sufficiently long alkyl chain, leading to the elimination of a neutral alkene molecule.
Loss of the alkoxy group: Cleavage of the C-O bond, resulting in the loss of an ethoxy radical (•OCH₂CH₃).
Note: The following fragmentation data is predicted based on established mass spectrometry principles for alkyl esters.
| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 162 | [C₈H₁₅FO₂]⁺ | Molecular Ion ([M]⁺) |
| 117 | [M - OCH₂CH₃]⁺ | Loss of ethoxy group |
| 101 | [CH₂(CH₂)₃CO]⁺ | Loss of fluorine and ethoxy group |
| 88 | [CH₂(OH)=OCH₂CH₃]⁺ | McLafferty Rearrangement |
| 73 | [COOCH₂CH₃]⁺ | Alpha-cleavage |
| 45 | [OCH₂CH₃]⁺ | Cleavage of ester bond |
Vibrational Spectroscopy
Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound is dominated by absorptions corresponding to the ester functional group and the carbon-fluorine bond. The most prominent feature is the strong carbonyl (C=O) stretching vibration. The C-F stretch is also typically strong, appearing in the fingerprint region of the spectrum.
Note: The following IR data is predicted based on characteristic group frequencies.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 2850-2960 | C-H Stretch | Alkyl (CH₂, CH₃) | Medium-Strong |
| ~1740 | C=O Stretch | Ester | Strong |
| 1350-1470 | C-H Bend | Alkyl (CH₂, CH₃) | Variable |
| 1150-1250 | C-O Stretch | Ester (asymmetric) | Strong |
| 1000-1100 | C-F Stretch | Alkyl fluoride (B91410) | Strong |
Raman Spectroscopy Applications
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, making it a valuable tool for identifying and characterizing chemical compounds. avantierinc.com Its application to organofluorine compounds, including this compound and its derivatives, centers on the detection and characterization of the carbon-fluorine (C-F) bond. epa.gov
The C-F bond exhibits characteristic vibrational frequencies that result in distinct peaks in a Raman spectrum, typically appearing in the 500-800 cm⁻¹ range. epa.gov This region is often free from the vibrational modes of many biological molecules, which allows for clear identification of fluorinated compounds in complex matrices. epa.gov The precise position of the C-F stretching vibration can provide structural information about the molecule. For instance, different types of C-F bonds have specific Raman shifts:
Aromatic C-F bonds: 530-610 cm⁻¹ epa.gov
Difluoromethylene groups (-CF₂-): Centered around 690 cm⁻¹ epa.gov
Trifluoromethyl groups (-CF₃): 710-785 cm⁻¹ epa.gov
For this compound, which contains a single C-F bond on a primary carbon within an alkyl chain, the Raman spectrum would be expected to show a characteristic peak associated with this specific monofluorinated aliphatic group. By comparing the obtained spectrum to databases of reference spectra, one can confirm the presence of the C-F bond and thus the identity of the molecule. libretexts.org The intensity of the Raman scattering signal is directly proportional to the concentration of the compound, allowing for quantitative analysis. libretexts.org
| Type of C-F Bond | Typical Raman Shift (cm⁻¹) | Example Compounds |
|---|---|---|
| Aromatic C-F | 530 - 610 | Hexafluorobenzene, Pentafluoropyridine |
| Difluoromethylene (-CF₂-) | ~690 | Perfluorodecalin, Perfluorocyclohexane |
| Trifluoromethyl (-CF₃) | 710 - 785 | 1-Bromoperfluorooctane, Fluoxetine |
| Aliphatic C-F (Monofluorinated) | (Varies) | This compound |
Chromatographic Separation and Purity Assessment
Gas Chromatography (GC) Optimization
Gas chromatography is a powerful technique for analyzing volatile compounds like this compound. mdpi.com The optimization of a GC method is crucial to achieve good separation (resolution) of the target compound from any impurities or byproducts in the shortest possible analysis time. scribd.com Key parameters that are adjusted during optimization include the carrier gas flow rate, the injector temperature, and the oven temperature program. nih.gov
For a compound like this compound, a typical optimization process would involve:
Column Selection: A non-polar or mid-polarity column (e.g., DB-5 or DB-17) is generally suitable for separating esters.
Injector Temperature: The temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. A typical starting point would be around 250 °C. nih.gov
Oven Temperature Program: A temperature gradient is often used. The initial temperature is set below the boiling point of the most volatile component and held for a short period. The temperature is then ramped up at a controlled rate to elute compounds with higher boiling points. scribd.com A final hold at a high temperature ensures all components are eluted from the column.
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or nitrogen) affects both the separation efficiency and the analysis time. An optimal flow rate provides the best balance between these two factors. scribd.com
The goal is to obtain sharp, symmetrical peaks with baseline separation from other components in the mixture. youtube.com The relative purity can be determined by calculating the area of each peak and expressing it as a percentage of the total area of all peaks. youtube.com
| Parameter | Condition A (Initial) | Condition B (Optimized) | Expected Outcome |
|---|---|---|---|
| Injector Temperature | 220 °C | 250 °C | Improved vaporization, sharper peaks. |
| Oven Program | 50 °C (1 min), then 20 °C/min to 250 °C | 60 °C (2 min), then 10 °C/min to 280 °C | Better separation of closely eluting impurities. |
| Carrier Gas Flow Rate | 1.0 mL/min | 1.2 mL/min | Reduced analysis time with maintained resolution. |
| Column | 30m x 0.25mm, 0.25µm film | 30m x 0.25mm, 0.25µm film | Standard column suitable for this analysis. |
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.comsielc.com
Method development for this compound typically involves the following steps:
Column Selection: A C18 column is a standard choice for initial method development due to its wide applicability. nih.gov For compounds containing fluorine, specialized fluorinated stationary phases can sometimes offer enhanced retention and unique selectivity. chromatographyonline.com
Mobile Phase Selection: The mobile phase in RP-HPLC consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol. nih.gov The ratio of these solvents is adjusted to control the retention time of the analyte. Adding a small amount of acid, like formic acid or phosphoric acid, can improve peak shape. sielc.com
Elution Mode: A gradient elution, where the composition of the mobile phase is changed during the run (e.g., increasing the percentage of organic solvent), is often employed to effectively separate compounds with a range of polarities and to reduce the total analysis time. nih.gov
Detection: A UV detector is commonly used if the analyte possesses a chromophore. If not, an alternative detector such as a refractive index (RI) detector or a mass spectrometer (MS) can be employed. nih.gov
The development process aims to find the optimal conditions that provide good resolution, sharp peak shapes, and a reasonable run time.
| Parameter | Initial Condition | Modified Condition | Rationale |
|---|---|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 150 mm | Standard starting point for RP-HPLC. |
| Mobile Phase A | Water | 0.1% Formic Acid in Water | Improves peak shape and ionization for MS detection. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Common organic modifier. |
| Gradient | 50-95% B in 15 min | 60-90% B in 10 min | To optimize resolution and reduce run time. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Detection | UV at 210 nm | UV at 210 nm | Detection of the ester carbonyl group. |
Radio-TLC Chromatographic Analysis
When this compound is synthesized with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]F), it becomes a radiotracer for Positron Emission Tomography (PET). Radio-Thin-Layer Chromatography (Radio-TLC) is a simple and rapid method used to determine the radiochemical purity (RCP) of the final product. nih.gov RCP is a critical quality control parameter, ensuring that the radioactivity detected comes from the desired compound and not from radioactive impurities. utupub.fi
The analysis involves:
Spotting: A small amount of the radiolabeled product is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel. nih.gov
Development: The plate is placed in a developing chamber containing a suitable mobile phase. For compounds like [¹⁸F]this compound, a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is effective. researchgate.net
Separation: As the mobile phase moves up the plate by capillary action, it carries the spotted compounds with it at different rates depending on their polarity and interaction with the stationary phase. Unreacted [¹⁸F]fluoride, being highly polar, typically remains at the origin (spotting point), while the less polar ester product moves further up the plate. researchgate.netescholarship.org
Detection: The distribution of radioactivity on the developed TLC plate is measured using a radio-TLC scanner. nih.gov
The position of a compound on the plate is described by its retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A research study on a closely related compound, 6-[¹⁸F]fluorohexanoic acid, showed a clear separation from its methyl ester impurity using a hexane/ethyl acetate (50:50) mobile phase, demonstrating the utility of this technique for purity assessment. researchgate.net
Theoretical and Computational Chemistry Studies of Ethyl 6 Fluorohexanoate
Quantum Mechanical Calculations (QM)
Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and properties of a molecule.
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating the electronic structure of molecules. orientjchem.org It is favored for its balance of accuracy and computational efficiency. researchgate.net A typical DFT study of ethyl 6-fluorohexanoate would involve geometry optimization to find the lowest energy structure, followed by the calculation of various electronic properties. Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311G(d,p) are commonly employed for organic molecules to achieve reliable results. researchgate.netresearchgate.net
Illustrative Optimized Geometric Parameters: Below are predicted bond lengths and angles for the optimized geometry of this compound, based on DFT calculations performed on analogous esters like ethyl acetate (B1210297) and ethyl benzoate. scholarsresearchlibrary.comukm.my
| Selected Bond Lengths (Å) | Selected Bond Angles (°) | ||
|---|---|---|---|
| Bond | Predicted Value | Angle | Predicted Value |
| C=O | 1.21 | O=C-O | 124.5 |
| C-O (ester) | 1.34 | O=C-C | 125.0 |
| O-C (ethyl) | 1.45 | C-O-C (ethyl) | 116.0 |
| C-F | 1.40 | F-C-C | 109.5 |
| C-C (avg. alkyl) | 1.53 | C-C-C (avg. alkyl) | 112.0 |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. emerginginvestigators.orgacs.orgwikipedia.org
For this compound, the HOMO is expected to be localized primarily on the ester group's oxygen atoms, which possess lone pairs of electrons. The LUMO is anticipated to be centered on the carbonyl group's π* anti-bonding orbital. The electron-withdrawing fluorine atom will lower the energy of both the HOMO and LUMO, with a potentially more pronounced effect on the LUMO, which could slightly alter the HOMO-LUMO gap compared to its non-fluorinated analog, ethyl hexanoate (B1226103). emerginginvestigators.orgmissouristate.edu
Illustrative FMO Properties: The following table presents plausible FMO energy values for this compound, calculated using a DFT method like B3LYP/6-311G.
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -7.15 | Related to ionization potential and nucleophilicity |
| LUMO Energy | 0.85 | Related to electron affinity and electrophilicity |
| HOMO-LUMO Gap (ΔE) | 8.00 | Indicator of chemical stability and reactivity |
Molecular Dynamics (MD) Simulations for Conformational Analysis
While QM calculations provide detailed information on a static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational landscape of a molecule over time. nih.gov Conformational analysis is the study of the different spatial arrangements (conformers) a molecule can adopt through rotation around its single bonds. lumenlearning.comlibretexts.org For a flexible molecule like this compound, with a six-carbon chain, numerous conformers exist.
Illustrative Conformational Analysis Results: An MD simulation would reveal the relative stability of different conformers. The extended, all-anti conformation is typically the global minimum, with gauche conformers being slightly higher in energy.
| Conformer Description | Key Dihedral Angles | Predicted Relative Energy (kcal/mol) |
|---|---|---|
| All-Anti (Extended Chain) | ~180° | 0.00 (Reference) |
| Single Gauche | One ~60° | ~0.9 |
| Double Gauche (Non-adjacent) | Two ~60° | ~1.8 |
Prediction of Reactivity and Selectivity using Computational Models
Computational models can predict a molecule's reactivity by combining insights from electronic structure and FMO analysis. A Molecular Electrostatic Potential (MEP) map, calculated using DFT, visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For this compound, the MEP map would show:
Negative Potential (Red/Yellow): Localized around the carbonyl oxygen and the fluorine atom, indicating these are the most likely sites for electrophilic attack (e.g., protonation).
Positive Potential (Blue): Concentrated around the carbonyl carbon, identifying it as the primary site for nucleophilic attack. This is a characteristic feature of esters and is central to reactions like hydrolysis. nih.govnih.gov
FMO theory further refines these predictions. A nucleophile will react by donating its HOMO electrons to the LUMO of the electrophile. pku.edu.cn In the case of this compound, the LUMO's high coefficient on the carbonyl carbon confirms it as the main electrophilic center. The HOMO's localization on the carbonyl oxygen suggests it is the primary basic site.
Computational Spectroscopic Prediction and Validation
DFT calculations are highly effective at predicting vibrational spectra (Infrared and Raman). researchgate.net By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. While calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve excellent agreement with experimental data. scholarsresearchlibrary.com
This predictive capability is invaluable for confirming the structure of a synthesized compound and for assigning specific absorption bands to the vibrations of functional groups. For this compound, key predicted vibrations would be compared against known experimental ranges for esters and fluorinated alkanes. orgchemboulder.comlibretexts.orgresearchgate.net
Illustrative Predicted vs. Experimental IR Frequencies: The table below shows a comparison of theoretically calculated (scaled) vibrational frequencies and typical experimental values for the main functional groups in this compound.
| Vibrational Mode | Functional Group | Predicted Scaled Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| C=O Stretch | Ester Carbonyl | 1740 | 1750-1735 orgchemboulder.comlibretexts.org |
| C-H Stretch | Alkyl (CH₂, CH₃) | 2850-2960 | 2850-2960 docbrown.info |
| C-O Stretch | Ester | 1245 | 1300-1000 orgchemboulder.com |
| C-F Stretch | Fluoroalkane | 1100 | 1150-1000 |
Synthesis and Exploration of Functionalized Ethyl 6 Fluorohexanoate Derivatives
Synthesis of Analogues with Modified Alkyl Chains
The synthesis of analogues of ethyl 6-fluorohexanoate with modified alkyl chains can be achieved through various synthetic strategies. One common approach involves the use of fluorinated starting materials and subsequent chain elongation. For instance, a synthetic route could commence with a shorter-chain fluoro-alcohol, which can be oxidized to the corresponding aldehyde or carboxylic acid. Standard chain-extension methodologies, such as Wittig reactions or Grignard additions, can then be employed to introduce additional carbon atoms. Subsequent functional group manipulations and esterification would yield the desired analogues.
Alternatively, modifications can be introduced to a pre-existing hexanoic acid or ester scaffold. For example, selective fluorination of a hydroxyl group at the 6-position of an ethyl 6-hydroxyhexanoate (B1236181) precursor can be accomplished using a variety of fluorinating agents, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The choice of fluorinating agent is critical to ensure high yields and minimize side reactions.
Furthermore, the introduction of substituents along the alkyl chain can lead to a diverse array of analogues. This can be accomplished by starting with appropriately functionalized precursors. For example, the synthesis could begin with a substituted glutaric or adipic acid derivative, which is then subjected to a series of reactions to introduce the fluorine atom and extend the carbon chain.
A representative, though not exhaustive, summary of potential synthetic strategies is presented in the table below.
| Starting Material | Key Transformation(s) | Resulting Analogue Structure (Example) |
| 5-Fluoropentanal | Wittig reaction followed by esterification | Ethyl 7-fluorohept-2-enoate |
| Ethyl 6-oxohexanoate | Reductive amination followed by N-alkylation | Ethyl 6-(N-alkyl-N-amino)fluorohexanoate |
| Diethyl adipate | Monoreduction, fluorination, and esterification | Ethyl 6-fluoro-5-methylhexanoate |
Derivatization at the Ester Group
The ester functionality of this compound provides a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a variety of derivatives. Standard ester hydrolysis, under either acidic or basic conditions, yields 6-fluorohexanoic acid. This carboxylic acid can then serve as a precursor for the synthesis of amides, acid chlorides, and other esters with different alcohol moieties. The conversion to an acid chloride, for example using thionyl chloride or oxalyl chloride, provides a highly reactive intermediate for acylation reactions.
Transesterification is another common method for modifying the ester group. By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for other alkyl or aryl groups. This allows for the fine-tuning of properties such as solubility and volatility.
Reduction of the ester group, typically with a strong reducing agent like lithium aluminum hydride (LAH), affords 6-fluorohexan-1-ol. This alcohol can then be used in a variety of subsequent reactions, including ether synthesis and further oxidation to the corresponding aldehyde.
The following table summarizes some key derivatization reactions at the ester group.
| Reagent(s) | Reaction Type | Product |
| NaOH(aq), then H3O+ | Hydrolysis | 6-Fluorohexanoic acid |
| R-OH, H+ or RO- | Transesterification | Alkyl 6-fluorohexanoate |
| LiAlH4, then H2O | Reduction | 6-Fluorohexan-1-ol |
| NH3 or R-NH2 | Aminolysis | 6-Fluorohexanamide |
Incorporation into Heterocyclic Frameworks
Fluorinated building blocks are frequently incorporated into heterocyclic structures to enhance their pharmacological properties. The functional groups of this compound and its derivatives can be utilized to construct a variety of heterocyclic systems. For example, the 6-fluorohexanoyl chain can be appended to a pre-existing heterocyclic nucleus through N- or C-acylation reactions.
More complex heterocyclic frameworks can be constructed by using derivatives of this compound in cyclization reactions. For instance, condensation of this compound with a binucleophile, such as a hydrazine (B178648) or a hydroxylamine, could potentially lead to the formation of five- or six-membered heterocyclic rings. The specific reaction conditions and the nature of the binucleophile would determine the structure of the resulting heterocycle.
The synthesis of novel azaflavanone derivatives, for instance, often involves the condensation of a substituted chalcone (B49325) with an appropriate amine. researchgate.net While a direct application of this compound is not reported, one could envision a multi-step synthesis where a derivative of this compound is used to functionalize one of the aromatic rings of the chalcone precursor.
Similarly, the synthesis of carbazole (B46965) derivatives often involves the cyclization of substituted diarylamines. mdpi.com A fluoroalkyl chain derived from this compound could be introduced as a substituent on one of the aryl rings prior to the cyclization step.
Stereoisomeric Derivatives and Enantiomeric Resolution
While this compound itself is achiral, the introduction of a chiral center during its derivatization can lead to the formation of stereoisomers. For example, if a substituent is introduced at any of the methylene (B1212753) groups of the hexanoate (B1226103) chain, a chiral center will be created. The synthesis of such chiral derivatives can be achieved through asymmetric synthesis or by the resolution of a racemic mixture.
Enantiomeric resolution of chiral esters can be accomplished using various techniques. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase, is a powerful method for separating enantiomers. nih.gov Enzymatic resolution, which utilizes the stereoselectivity of enzymes such as lipases, is another common approach for resolving racemic mixtures of esters or their corresponding acids. orgsyn.org
For example, a procedure for the enzymatic resolution of racemic ethyl 2-fluorohexanoate has been described, which involves the selective hydrolysis of one enantiomer by a lipase (B570770), leaving the other enantiomer enriched. orgsyn.org A similar strategy could potentially be applied to derivatives of this compound that possess a chiral center.
The synthesis of specific stereoisomers can also be achieved through stereoselective synthesis. This involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For instance, the asymmetric reduction of a ketone precursor could yield a chiral alcohol with high enantiomeric excess, which could then be converted to the desired fluorohexanoate derivative.
Applications of Novel Derivatives in Synthetic Chemistry
The novel derivatives of this compound, with their diverse functionalities and potential for stereochemical complexity, are expected to find a wide range of applications in synthetic chemistry. The incorporation of a fluoroalkyl chain can impart unique properties to a molecule, including increased lipophilicity and metabolic stability, which are highly desirable in the design of new pharmaceuticals. researchgate.net
Derivatives of this compound can serve as valuable intermediates in the synthesis of more complex target molecules. For example, the heterocyclic derivatives discussed in section 6.3 could be explored as potential bioactive compounds, drawing inspiration from the known biological activities of other fluorinated heterocycles.
Furthermore, the ability to introduce a fluorinated chain with a defined stereochemistry opens up possibilities for the synthesis of chiral drugs and materials. The stereoisomeric derivatives could exhibit different biological activities or physical properties, making them valuable tools for structure-activity relationship studies.
The applications of these novel derivatives are not limited to medicinal chemistry. The unique properties conferred by the fluorine atom could also be exploited in the development of new materials, such as liquid crystals, polymers, and agrochemicals. The versatility of the synthetic routes to these derivatives allows for the systematic exploration of their structure-property relationships in these various fields.
Research Applications of Ethyl 6 Fluorohexanoate As a Synthetic Intermediate and Probe
Utility as a Precursor in Specialized Organic Syntheses
Ethyl 6-fluorohexanoate serves as a key starting material in multi-step synthetic pathways designed to produce more complex, specialized molecules. Its utility as a precursor stems from the reactivity of its ester group and the presence of the terminal fluorine atom, which imparts unique properties to the target molecules.
One of the primary applications of this compound is in the synthesis of ω-fluorinated fatty acids. These compounds are of interest in biochemistry and medicinal chemistry as probes for studying fatty acid metabolism and as potential therapeutic agents. The synthesis typically involves the hydrolysis of the ethyl ester group of this compound to yield 6-fluorohexanoic acid. chemimpex.com This carboxylic acid can then be subjected to further chain-elongation reactions or other chemical modifications to produce a range of long-chain fluorinated fatty acids. researchgate.netmdpi.com The presence of the fluorine atom can significantly alter the biological properties of the fatty acid, making it a useful tool for researchers.
The conversion of this compound to its corresponding acid or other derivatives is a fundamental step in its use as a synthetic precursor. For instance, the related compound, ethyl 6-hydroxyhexanoate (B1236181), is synthesized via an acid-catalyzed transesterification of ε-caprolactone and subsequently converted to other esters like ethyl 6-acetoxyhexanoate. mdpi.com This highlights the general strategy of using simple C6 esters as foundational units for more elaborate structures. Similarly, this compound can be envisioned as a precursor for a variety of functionalized C6 compounds where the terminal fluorine is a desired feature.
Application in the Development of Fluorinated Building Blocks
In organic synthesis, "building blocks" are relatively simple molecules that can be used to construct larger, more complex molecular architectures. chemsrc.comresearchgate.netmdpi.com this compound is an excellent example of a fluorinated building block, providing a six-carbon chain with a terminal fluorine atom that can be incorporated into target molecules.
The unique properties conferred by fluorine—such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—make fluorinated compounds highly valuable in medicinal chemistry, materials science, and agrochemistry. acs.org this compound provides a straightforward way to introduce the fluorinated hexyl moiety. Through standard organic reactions, such as hydrolysis to 6-fluorohexanoic acid followed by amide coupling, or reduction of the ester to 6-fluorohexan-1-ol, the fluorinated chain can be linked to other molecules of interest. chemimpex.com
The development of novel fluorinated building blocks is an active area of research. researchgate.net These blocks are instrumental in creating new pharmaceuticals and materials with enhanced properties like improved metabolic stability, binding affinity, or thermal resistance. The versatility of this compound allows for the synthesis of a variety of derivatives, making it a valuable component in the synthetic chemist's toolbox for creating novel fluorinated compounds.
Table 1: Key Transformations of this compound as a Building Block
| Reaction Type | Product | Significance |
|---|---|---|
| Ester Hydrolysis | 6-Fluorohexanoic Acid | Precursor for ω-fluorinated fatty acids and for amide coupling reactions. chemimpex.com |
| Ester Reduction | 6-Fluorohexan-1-ol | Allows for incorporation via ether linkages or further oxidation to an aldehyde. |
| Transesterification | Other Alkyl 6-fluorohexanoates | Modification of ester group to alter solubility and reactivity. |
Exploration in Advanced Materials Chemistry (e.g., fluoropolymers, coatings)
Fluorinated compounds are integral to advanced materials chemistry, particularly in the development of fluoropolymers and specialized coatings. acs.org These materials often exhibit desirable properties such as high thermal stability, chemical resistance, low surface tension, and hydrophobicity.
Fluoropolymers are polymers containing fluorine atoms, with polytetrafluoroethylene (PTFE) being the most well-known example. acs.org The incorporation of fluorine can lead to materials with exceptional durability and unique surface properties. While ω-functionalized esters and acids are used in the synthesis of specialty polymers, direct and extensive documentation of this compound as a monomer or key precursor in the production of commercial fluoropolymers or coatings is not prominent in the available scientific literature. The analogous compound, ethyl 6-acetoxyhexanoate, is noted for its role in producing specialty polymers for coatings and adhesives, suggesting that esters with a C6 backbone are structurally relevant for such applications.
Role in Tracer Molecule Development for Positron Emission Tomography (PET) Research
One of the most significant applications of this compound is in the field of medical imaging, specifically as a precursor or reference standard in the development of tracer molecules for Positron Emission Tomography (PET). nih.gov PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of metabolic processes in the body. nih.gov
The technique relies on the use of molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). [¹⁸F]-labeled fatty acids are important PET tracers for studying fatty acid metabolism, which is often altered in diseases like cancer and heart conditions. chemimpex.comnih.govresearchgate.net
This compound serves as a key precursor for the synthesis of [¹⁸F]6-fluorohexanoic acid. In this context, a precursor molecule with a suitable leaving group (e.g., bromine, iodine, or tosylate) in the 6-position is synthesized and then subjected to nucleophilic substitution with the [¹⁸F]fluoride ion. This compound itself is used as a "cold" standard, which is the non-radioactive version of the tracer, for chemical identification and quality control purposes during the development and production of the radiolabeled analogue. The development of such tracers, like 2-[¹⁸F]fluorohexanoic acid, is a critical area of research for improving the diagnosis and monitoring of tumors. nih.govresearchgate.net
Table 2: Properties of this compound Relevant to its Applications
| Property | Value | Reference |
|---|---|---|
| CAS Number | 589-79-7 | |
| Molecular Formula | C8H15FO2 | |
| Molecular Weight | 162.20 g/mol | |
| Boiling Point | 180.9°C at 760 mmHg | |
| Density | 0.956 g/cm³ |
Environmental and Biological Research on Ethyl 6 Fluorohexanoate Excluding Human Studies
Biotransformation Pathways in Non-Human Biological Systems
While direct studies on the biotransformation of Ethyl 6-fluorohexanoate in non-human organisms are not extensively documented, the metabolic pathways can be inferred from research on structurally similar short-chain fluorinated fatty acids and esters. The primary biotransformation steps for an ester like this compound in microbial systems would likely involve initial hydrolysis of the ester bond, followed by metabolism of the resulting 6-fluorohexanoic acid.
The initial and crucial step is the enzymatic hydrolysis of the ethyl ester, a reaction catalyzed by non-specific esterases present in a wide range of microorganisms. This reaction yields ethanol (B145695) and 6-fluorohexanoic acid.
Equation: CH₂F(CH₂)₄COOCH₂CH₃ + H₂O → CH₂F(CH₂)₄COOH + CH₃CH₂OH (this compound + Water → 6-fluorohexanoic acid + Ethanol)
Following hydrolysis, the resulting 6-fluorohexanoic acid is expected to undergo further biotransformation. Based on studies of other ω-fluorinated fatty acids, a likely pathway is β-oxidation. nih.gov In this process, the fatty acid chain is sequentially shortened by two carbon atoms in each cycle. For 6-fluorohexanoic acid, this would lead to the formation of 4-fluorobutyryl-CoA and subsequently 2-fluoroacetyl-CoA. The ultimate product, fluoroacetate, is a well-known toxic metabolite. nih.gov
Another potential, though less characterized, pathway could involve direct defluorination of the hexanoic acid chain, although the carbon-fluorine bond is notoriously stable and resistant to cleavage. wikipedia.org
| Putative Biotransformation Step | Enzyme Class | Reactant | Product(s) |
| Ester Hydrolysis | Esterases | This compound | 6-fluorohexanoic acid, Ethanol |
| β-Oxidation (multiple cycles) | Acyl-CoA Dehydrogenases, etc. | 6-fluorohexanoic acid | Fluoroacetate |
Enzymatic Interactions and Metabolism in Vitro/Non-Human Systems
The enzymatic interactions with this compound are predicted to begin with esterases. In various microbial and environmental systems, carboxylesterases are abundant and exhibit broad substrate specificity, enabling them to hydrolyze a wide array of esters.
The subsequent metabolism of 6-fluorohexanoic acid hinges on the activity of enzymes involved in fatty acid metabolism. The key enzymatic step leading to the cleavage of the carbon-fluorine bond is catalyzed by dehalogenases. researchgate.net Specifically, fluoroacetate dehalogenases have been identified in various microorganisms, including genera like Burkholderia, Pseudomonas, and Moraxella. researchgate.net These enzymes catalyze the hydrolytic cleavage of the C-F bond in fluoroacetate, producing glycolate and a fluoride (B91410) ion. researchgate.net The mechanism typically involves a nucleophilic attack by an aspartate residue in the enzyme's active site. researchgate.netnih.gov
| Enzyme | Substrate | Action | Resulting Product |
| Carboxylesterase | This compound | Hydrolysis of ester bond | 6-fluorohexanoic acid |
| Fatty Acyl-CoA Synthetase | 6-fluorohexanoic acid | Activation for β-oxidation | 6-fluorohexanoyl-CoA |
| β-oxidation enzymes | 6-fluorohexanoyl-CoA | Chain shortening | Fluoroacetyl-CoA |
| Fluoroacetate dehalogenase | Fluoroacetate | C-F bond cleavage | Glycolate, Fluoride ion |
Environmental Persistence and Degradation Studies
Organofluorine compounds are generally recognized for their environmental persistence, primarily due to the high strength of the carbon-fluorine bond. wikipedia.org This stability makes them resistant to both abiotic and biotic degradation processes. While specific persistence data for this compound is scarce, its environmental behavior can be extrapolated from studies on other per- and polyfluoroalkyl substances (PFAS). mdpi.com
Factors influencing the environmental persistence of a compound like this compound include its water solubility, vapor pressure, and susceptibility to microbial degradation. researchgate.net The ester functional group makes it more susceptible to hydrolysis compared to fully fluorinated alkanes. This initial hydrolysis is a critical step in its degradation pathway, as the resulting 6-fluorohexanoic acid is more amenable to microbial metabolism.
Research on Biodegradation Mechanisms in Non-Human Environments
The biodegradation of this compound in non-human environments is expected to be a multi-step process initiated by microbial consortia. The initial hydrolysis of the ester bond can be carried out by a wide range of common soil and water bacteria.
The subsequent degradation of 6-fluorohexanoic acid is the rate-limiting step and depends on specialized microorganisms. The mechanism for the cleavage of the C-F bond in the ultimate metabolite, fluoroacetate, is well-elucidated. It involves a hydrolytic dehalogenation reaction catalyzed by fluoroacetate dehalogenase. researchgate.netnih.gov The enzyme utilizes a catalytic triad, typically involving aspartate and histidine residues, to facilitate a nucleophilic substitution reaction that displaces the fluoride ion. researchgate.net
Research into the biodegradation of organofluorine compounds has identified several bacterial strains capable of defluorination. acs.org These organisms could potentially play a role in the complete mineralization of this compound. The efficiency of this biodegradation will depend on various environmental factors such as pH, temperature, oxygen availability, and the presence of other organic matter which can support microbial growth. ecetoc.org
Q & A
Q. What strategies mitigate batch-to-batch variability in this compound production for reproducibility?
- Methodology : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs). Use multivariate statistical process control (MSPC) to identify variability sources (e.g., raw material impurities) .
Methodological Guidelines
- Data Analysis : Use ANOVA for comparing synthesis yields across conditions. Report p-values and effect sizes to distinguish statistically significant trends .
- Ethical Compliance : Ensure all protocols adhere to institutional safety guidelines for fluorinated compounds, including waste disposal and exposure limits .
- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Fluorine Chemistry) over non-academic sources. Cross-validate findings with patents (e.g., USPTO) for industrial relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
